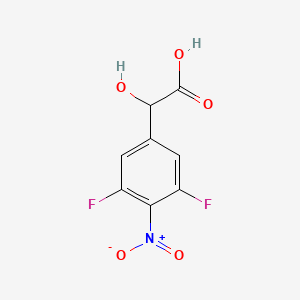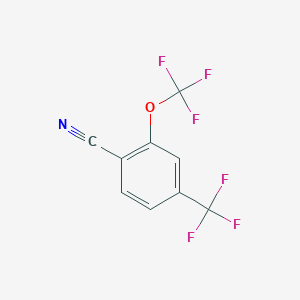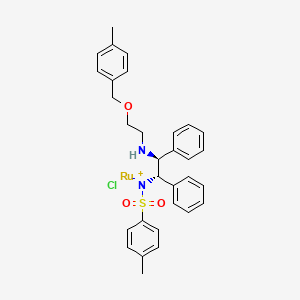
Methyl 2-(4-bromo-2,3-difluorophenyl)acetate
Übersicht
Beschreibung
“Methyl 2-(4-bromo-2,3-difluorophenyl)acetate” is a chemical compound with the molecular formula C9H7BrF2O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-bromo-2,3-difluorophenyl)acetate” can be represented by the InChI code: 1S/C9H7BrF2O2/c1-14-7(13)4-5-2-3-6(10)9(12)8(5)11/h2-3H,4H2,1H3 . This indicates that the molecule consists of a methyl ester group (COOCH3) attached to a phenyl ring, which is further substituted with bromo and difluoro groups .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-2,3-difluorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 265.05 . The compound’s boiling point is 259.6±35.0 C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Treatment
- Chlorophenols in the Environment: Chlorophenols, closely related in structure to the compound of interest due to their halogenated aromatic nature, have been evaluated for their environmental impact, particularly in aquatic environments. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with specific concerns related to long-term exposure to fish. Notably, their persistence in the environment can vary significantly based on the presence of adapted microflora capable of biodegrading these compounds. This review underscores the importance of understanding the environmental fate and impact of such halogenated compounds (Krijgsheld & Gen, 1986).
Industrial and Chemical Synthesis Applications
- Ionic Liquids and Polysaccharides: The interaction of ionic liquids with polysaccharides represents a critical area of research with potential implications for the use of halogenated compounds in industrial applications. Ionic liquids, known for their ability to dissolve a variety of biopolymers, offer a promising medium for the chemical modification of cellulose and other polysaccharides. This review highlights the potential of using ionic liquids as solvents for cellulose, suggesting a pathway for the development of new materials and chemical processes that could be relevant for compounds like "Methyl 2-(4-bromo-2,3-difluorophenyl)acetate" (Heinze et al., 2008).
Polymer Science and Material Engineering
- Polymerization of Aldehydes: The polymerization of substituted aldehydes, including those with halogenated groups, is a significant field of study with implications for material science and engineering. This review covers the methods of preparation, polymerization mechanisms, and potential applications of polymers derived from aliphatic and branched hydrocarbon chain aldehydes. Such research is pertinent to understanding the chemical behavior and application potential of structurally complex halogenated acetates in the development of new polymers and materials (Kubisa et al., 1980).
Safety and Hazards
“Methyl 2-(4-bromo-2,3-difluorophenyl)acetate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Wirkmechanismus
Target of Action
The primary targets of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate are currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate are currently unknown . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate is currently unknown . Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action.
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-2,3-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-7(13)4-5-2-3-6(10)9(12)8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCSEODXLDNTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)



![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)








